3-[(3-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-[(3-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a subject of interest for researchers.
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with their targets and induce changes at the molecular level . The exact nature of these interactions and the resulting changes for MLS000095416 remain to be elucidated.
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound and its potential as a therapeutic agent .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 3-methoxybenzaldehyde with 2-aminobenzamide to form an intermediate, which is then cyclized to produce the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-[(3-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or methoxybenzyl groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while reduction can lead to the formation of more saturated analogs .
Scientific Research Applications
3-[(3-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzoyl chloride: Shares the methoxybenzyl group but differs in its functional groups and overall structure.
4-Methoxybenzyl alcohol: Similar in having a methoxybenzyl group but lacks the quinazolinone core.
3,4-Dimethoxybenzyl derivatives: These compounds have similar aromatic structures but differ in their substituents and biological activities.
Uniqueness
3-[(3-methoxyphenyl)methyl]-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its combination of a quinazolinone core with methoxybenzyl, morpholine, and thioxo groups.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-4-2-3-14(11-16)13-23-19(24)17-12-15(22-7-9-26-10-8-22)5-6-18(17)21-20(23)27/h2-6,11-12H,7-10,13H2,1H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRCVLFEOSDCPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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